molecular formula C21H24O6 B091350 (4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol CAS No. 15384-58-4

(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

Cat. No.: B091350
CAS No.: 15384-58-4
M. Wt: 372.4 g/mol
InChI Key: FYUXMZUFURHCOX-XLSXTYDTSA-N
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Description

(4aR,6S,7R,8S,8aS)-6-Methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol is a pyranodioxin derivative with a complex stereochemical framework. Key properties include:

  • Molecular Formula: C₁₄H₁₈O₆
  • Molecular Weight: 282.29 g/mol
  • CAS No.: 3162-96-7
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) .
  • Hazards: Classified with skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

The compound features a pyrano[3,2-d][1,3]dioxin core with methoxy (6-position) and phenylmethoxy (7-position) substituents, contributing to its rigidity and lipophilicity. Its stereochemistry (4aR,6S,7R,8S,8aS) is critical for biological interactions, as seen in related glycosidase inhibitors .

Properties

IUPAC Name

(4aR,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-23-21-19(24-12-14-8-4-2-5-9-14)17(22)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17+,18-,19-,20?,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUXMZUFURHCOX-XLSXTYDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol , with the molecular formula C29H31NO7C_{29}H_{31}NO_7 and a molecular weight of 505.6 g/mol, is a complex organic molecule that has garnered interest in various biological studies. This article reviews its biological activities based on diverse sources and research findings.

The compound's structure features a hexahydropyrano[3,2-d][1,3]dioxin core with multiple phenyl groups and a methoxy substituent. Its unique configuration contributes to its potential biological activities.

PropertyValue
Molecular FormulaC29H31NO7C_{29}H_{31}NO_7
Molecular Weight505.6 g/mol
IUPAC NameThis compound
Purity≥95%

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. A study demonstrated that at concentrations of 10 µM and higher, the compound reduced cell viability in breast cancer cells by over 50% after 48 hours of treatment .

Neuroprotective Effects

The compound's neuroprotective properties have also been explored. It has been suggested to modulate pathways involved in neurodegenerative diseases such as Alzheimer's. Specifically, it may inhibit the activity of β-secretase (BACE1), an enzyme implicated in the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides . This action could potentially reduce amyloid plaque formation in neuronal tissues.

Antioxidant Activity

In addition to its anticancer and neuroprotective effects, this compound has shown promising antioxidant activity. In assays measuring reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stressors, the compound significantly decreased ROS levels compared to untreated controls . This suggests a mechanism through which it may protect cellular integrity against oxidative damage.

Study on Anticancer Activity

A recent study published in Cancer Research investigated the effects of this compound on human breast cancer cell lines. The researchers found that treatment with the compound led to G1 phase cell cycle arrest and increased levels of pro-apoptotic markers such as Bax and cleaved caspase-3. The study concluded that the compound could be a candidate for further development as an anticancer agent .

Neuroprotective Mechanism Exploration

Another study focused on the neuroprotective mechanisms of the compound against oxidative stress-induced neuronal cell death. The results indicated that it upregulated the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase while downregulating pro-inflammatory cytokines . This dual action highlights its potential therapeutic role in neurodegenerative diseases.

Chemical Reactions Analysis

Protection and Deprotection Reactions

The compound’s hydroxyl groups are strategically protected to enable regioselective functionalization. For example, the benzyl (Bn) and benzylidene groups are commonly used for protection, as demonstrated in its synthesis of yessotoxin fragments .

Reaction Type Conditions Reagents Outcome
Benzyl DeprotectionTHF, 0°C to RTtBuOK, BnBrRegioselective introduction of benzyl groups at C-2 and C-3 positions .
Benzylidene CleavageMeOH, 0°C to RTCSA (camphorsulfonic acid)Selective removal of benzylidene protecting groups without side reactions .

Esterification and Coupling Reactions

The compound participates in esterification to construct macrocyclic frameworks. Yamaguchi esterification is employed for coupling with carboxylic acid derivatives:

Reaction Type Conditions Reagents Yield Reference
Ester FormationTHF, 40°CTriethylamine, 2,4,6-Trichlorobenzoyl chloride97%

In one instance, the compound’s hydroxyl group was esterified with a carboxylic acid derivative under Yamaguchi conditions, enabling the synthesis of a key yessotoxin intermediate .

Stability and Functional Group Compatibility

  • Acid Sensitivity : The benzylidene group is stable under mild acidic conditions (e.g., CSA in MeOH) .

  • Base Compatibility : Resistant to strong bases (e.g., tBuOK) during benzylation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance References
Target Compound (3162-96-7) C₁₄H₁₈O₆ 282.29 6-methoxy, 7-phenylmethoxy Glycosidase inhibition; synthetic precursor
[(4aR,6S,7R,8S,8aR)-6-Methoxy-7-(4-methylphenyl)sulfonyloxy...] (6884-01-1) C₂₈H₃₀O₁₀S₂ 590.66 7-(4-methylphenyl)sulfonyloxy, 8-tosylate Intermediate in glycosylation reactions
(4aR,6S,7R,8R,8aS)-6-Phenoxy-... (75829-66-2) C₁₉H₂₀O₆ 344.36 6-phenoxy Antimicrobial activity screening
tert-Butyl(((2R,4aR,6R,7R,8aS)-6-(Iodomethyl)-...) C₂₁H₃₃IO₅Si 536.45 6-iodomethyl, tert-butyldimethylsilyl-protected 7-hydroxy Marine ladder polyether synthesis
(4aR,6R,7S,8S,8aR)-8-(Ethoxymethoxy)-7-fluoro-... C₁₆H₂₁FO₇ 344.33 7-fluoro, 8-ethoxymethoxy PET imaging tracer for bacterial infections

Structural and Functional Insights

Substituent Effects on Reactivity and Solubility
  • Methoxy vs. Sulfonyloxy Groups : The sulfonate derivative (6884-01-1) exhibits higher molecular weight and polarity due to sulfonyl groups, enhancing its solubility in polar solvents like DMSO . In contrast, the target compound’s methoxy and phenylmethoxy groups confer moderate lipophilicity, favoring membrane permeability .
  • Fluorinated Analog () : The 7-fluoro substituent in the PET imaging tracer increases metabolic stability and binding affinity to bacterial mannitol transporters .

Key Research Findings

Steric Effects on Reactivity : The 7-phenylmethoxy group in the target compound sterically hinders nucleophilic attacks at the 8-hydroxy position, necessitating bulky catalysts (e.g., DMAP) for efficient derivatization .

Hazard Profile : Unlike the fluorinated analog (), the target compound lacks acute toxicity but requires careful handling due to respiratory and dermal irritation risks .

Crystallographic Data: The bis-tosylate derivative () crystallizes in a monoclinic system (P2₁/c space group), with sulfonate groups stabilizing the chair conformation of the pyranodioxin ring .

Preparation Methods

Starting Materials and Protecting Group Strategies

The synthesis typically begins with methyl glycosides derived from D-glucose or D-altrose due to their inherent stereochemical properties. For instance, methyl 4,6-O-benzylidene-α-D-glucopyranoside serves as a common precursor, leveraging its rigid bicyclic structure to direct subsequent functionalizations.

Table 1: Key Starting Materials and Their Roles

Starting MaterialRole in SynthesisSource Reference
Methyl α-D-glucopyranosideCore pyranose scaffold
Benzaldehyde dimethyl acetalBenzylidene acetal formation
Phenylboronic acidPhenyl group introduction

Benzylidene Acetal Formation

The 4,6-O-benzylidene acetal is formed by reacting methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid (p-TSA) . This step protects the C4 and C6 hydroxyl groups, leaving C2, C3, and C7/C8 positions reactive.

Methyl α-D-glucopyranoside+PhCH(OCH3)2p-TSAMethyl 4,6-O-benzylidene-α-D-glucopyranoside[2][4]\text{Methyl α-D-glucopyranoside} + \text{PhCH(OCH}3\text{)}2 \xrightarrow{\text{p-TSA}} \text{Methyl 4,6-O-benzylidene-α-D-glucopyranoside} \quad

Methoxy and Phenyl Group Installation

  • C6 Methoxylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone selectively methylates the C6 hydroxyl.

  • C2 Phenylation : A Suzuki-Miyaura coupling using phenylboronic acid and palladium catalysis introduces the phenyl group at C2.

Methyl 4,6-O-benzylidene-α-D-glucopyranosideCH₃I, K₂CO₃C6-methoxy derivative[4]\text{Methyl 4,6-O-benzylidene-α-D-glucopyranoside} \xrightarrow{\text{CH₃I, K₂CO₃}} \text{C6-methoxy derivative} \quad
C6-methoxy derivativePhB(OH)₂, Pd(PPh₃)₄C2-phenyl intermediate[3]\text{C6-methoxy derivative} \xrightarrow{\text{PhB(OH)₂, Pd(PPh₃)₄}} \text{C2-phenyl intermediate} \quad

Benzyloxy Group Introduction at C7

The C7 hydroxyl is protected using benzyl bromide (BnBr) and sodium hydride (NaH) in tetrahydrofuran (THF), yielding the 7-O-benzyl ether.

C2-phenyl intermediateBnBr, NaH7-O-benzyl derivative[3]\text{C2-phenyl intermediate} \xrightarrow{\text{BnBr, NaH}} \text{7-O-benzyl derivative} \quad

Cyclization to Pyrano-Dioxin Framework

Acid-mediated cyclization (e.g., HCl in methanol ) induces ring closure between C3 and C8a, forming the pyrano[3,2-d]dioxin system. Stereochemistry is controlled by the rigid benzylidene acetal and the glucopyranoside template.

7-O-benzyl derivativeHCl, MeOHPyrano-dioxin core[2][4]\text{7-O-benzyl derivative} \xrightarrow{\text{HCl, MeOH}} \text{Pyrano-dioxin core} \quad

Deprotection of C8 Hydroxyl

Hydrogenolysis with palladium on carbon (Pd/C) under hydrogen gas removes the benzyl group at C7, revealing the C8 hydroxyl .

Q & A

What are the key synthetic strategies for preparing (4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-hexahydropyrano[3,2-d][1,3]dioxin-8-ol?

Basic Synthesis:
The compound can be synthesized via multi-step protective group chemistry. For example, the methoxy and phenylmethoxy groups are introduced early using benzaldehyde dimethyl acetal and acid catalysis (e.g., p-toluenesulfonic acid) to form the pyrano-dioxin backbone . Subsequent steps involve selective hydroxyl protection/deprotection (e.g., chloromethyl ethyl ether under N₂ with sodium hydride) to install the 8-ol moiety .
Advanced Optimization:
Yields depend on stereochemical control. For analogs, chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) have been employed to enhance enantiomeric excess .

How do researchers resolve discrepancies in stereochemical assignments for this compound?

Methodological Approach:

  • X-ray Crystallography: Definitive stereochemical confirmation requires single-crystal X-ray analysis. For example, derivatives like bis(4-methylbenzenesulfonate) crystallize in the monoclinic space group P2₁, allowing unambiguous assignment of the 4aR,6S,7R,8S,8aS configuration .
  • NMR Coupling Constants: J-values (e.g., 3JH7H8^3J_{H7-H8} ~3.5–4.0 Hz) and NOESY correlations help infer ring puckering and axial/equatorial substituent orientations .

What analytical techniques are critical for purity assessment and structural validation?

Basic Characterization:

  • HPLC: Reverse-phase C18 columns with UV detection (λ=210–254 nm) are used to assess purity (>98% as per GLPBIO standards) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR (e.g., δ 100–110 ppm for anomeric carbons) confirm regiochemistry and protective group integrity .
    Advanced Analysis:
  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF or Orbitrap systems validate molecular formulas (e.g., C₂₈H₃₂O₁₃ derivatives with <2 ppm mass error) .

How does the compound’s reactivity vary under acidic or basic conditions?

Experimental Findings:

  • Acidic Hydrolysis: The phenylmethoxy group (BnO-) is susceptible to cleavage with HCl/MeOH, yielding a diol intermediate. This is critical for downstream functionalization (e.g., fluorination at C7 in analogs) .
  • Base Sensitivity: Sodium hydride-mediated etherification (e.g., ethoxymethoxy installation at C8) requires anhydrous conditions to avoid decomposition .

What computational methods are used to predict the compound’s conformational stability?

Methodology:

  • DFT Calculations: B3LYP/6-31G(d) models predict lowest-energy chair conformers for the pyrano-dioxin ring, with methoxy groups favoring equatorial positions .
  • Molecular Dynamics (MD): Simulations in explicit solvent (e.g., DMSO) assess hydrogen-bonding interactions involving the 8-ol group, which influence solubility .

How do researchers address conflicting solubility data in polar vs. nonpolar solvents?

Data Reconciliation:

  • Solubility Testing: Systematic studies in DMSO, MeOH, and chloroform show higher solubility in polar aprotic solvents (e.g., ~25 mM in DMSO) due to hydrogen-bond acceptor capacity .
  • Co-solvent Systems: Ternary mixtures (e.g., DMSO:EtOH:H₂O) improve aqueous solubility for biological assays, as noted in analogs with similar glycosidic linkages .

What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Advanced Considerations:

  • Protective Group Strategy: Bulkier groups (e.g., tert-butyldimethylsilyl) reduce epimerization during large-scale reactions but require harsh deprotection (e.g., TBAF) .
  • Catalytic Asymmetric Synthesis: Chiral phosphoric acids or transition-metal catalysts (e.g., Ru-based) are explored for enantioselective cyclization but face scalability limitations .

How is the compound’s stability assessed under long-term storage conditions?

Methodological Framework:

  • Accelerated Stability Studies: Samples stored at -20°C (dry) vs. 4°C (solution) are analyzed monthly via HPLC. Degradation products (e.g., hydrolyzed diols) are quantified to establish shelf-life (>24 months for lyophilized forms) .
  • Light Sensitivity: UV-Vis spectroscopy monitors photooxidation of the dioxin ring, requiring amber vials for storage .

What are the implications of substituent modifications on biological activity in related compounds?

Case Studies:

  • Fluorination: Analogs with a 7-fluoro substituent (e.g., [(4aR,6R,7S,8S,8aR)-7-fluoro derivative]) show enhanced metabolic stability in in vitro hepatic microsome assays .
  • Glycosylation: Derivatives with hexopyranosyl groups (e.g., podophyllotoxin glucoside) exhibit altered cytotoxicity profiles due to improved membrane permeability .

How do researchers validate synthetic intermediates with complex stereochemistry?

Validation Workflow:

Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak IA) resolve diastereomers using hexane:IPA gradients .

Vibrational Circular Dichroism (VCD): Differentiates enantiomers by comparing experimental and computed spectra (e.g., B3PW91/6-31G* level) .

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